![molecular formula C27H21N B3186572 12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole CAS No. 1257220-43-1](/img/structure/B3186572.png)
12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole
Overview
Description
“12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole” is a chemical compound with the molecular formula C27H21N. It has been used as a host material for green phosphorescent organic light-emitting diodes (PhOLEDs) .
Synthesis Analysis
The compound has been synthesized and characterized for use in green phosphorescent organic light-emitting diodes (PhOLEDs) . It was designed as a novel bipolar hosting material . The synthesis process involved the fusion of 9,9-dimethyl-9,10-dihydroacridine (DMAC) with an additional phenyl moiety .Molecular Structure Analysis
The molecular weight of “12,12-Dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole” is 359.5 g/mol. The single-crystal structure analysis confirmed that the compound featured large rigid planar structures .Chemical Reactions Analysis
The compound exhibits excellent hole and electron transport properties . It has superior thermal stability, a high glass-transition temperature, and a small singlet-triplet energy gap for efficient reverse intersystem crossing from triplet to singlet . This reduces the triplet density of the host for PhOLEDs .Physical And Chemical Properties Analysis
The compound has excellent electro-optical properties as well as good thermal and morphological stability . It has a high glass transition temperature and decomposition temperature . The compound also shows a high fluorescence quantum efficiency .Mechanism of Action
The compound is used as a host material in PhOLEDs . It exhibits excellent hole and electron transport properties, which are crucial for the performance of these devices . The compound’s small singlet-triplet energy gap allows for efficient reverse intersystem crossing from triplet to singlet, reducing the triplet density of the host for PhOLEDs .
Future Directions
properties
IUPAC Name |
12,12-dimethyl-10-phenyl-10H-indeno[2,1-b]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N/c1-27(2)25-20(16-24-26(27)21-10-6-7-11-23(21)28-24)14-19-13-12-18(15-22(19)25)17-8-4-3-5-9-17/h3-16,18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKKVHHEEJMLAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C3C=CC=CC3=NC2=CC4=C1C5=CC(C=CC5=C4)C6=CC=CC=C6)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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